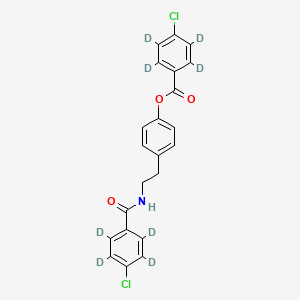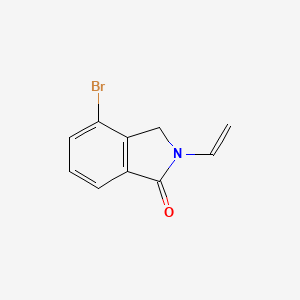
4-bromo-2-ethenyl-3H-isoindol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-2-ethenyl-3H-isoindol-1-one is a heterocyclic compound that features a bromine atom, an ethenyl group, and an isoindolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-bromoisoindolin-1-one with a suitable ethenylating agent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-ethenyl-3H-isoindol-1-one can undergo various types of chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethenyl group can yield epoxides, while substitution of the bromine atom can yield a wide range of functionalized isoindolinone derivatives.
Scientific Research Applications
4-bromo-2-ethenyl-3H-isoindol-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-bromo-2-ethenyl-3H-isoindol-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins, leading to changes in their function.
Comparison with Similar Compounds
Similar Compounds
4-bromoisoindolin-1-one: Lacks the ethenyl group but shares the brominated isoindolinone core.
2-ethenyl-3H-isoindol-1-one: Lacks the bromine atom but contains the ethenyl group.
4-chloro-2-ethenyl-3H-isoindol-1-one: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
4-bromo-2-ethenyl-3H-isoindol-1-one is unique due to the presence of both the bromine atom and the ethenyl group, which can influence its reactivity and potential applications. The combination of these functional groups can lead to unique chemical properties and biological activities not observed in similar compounds.
Properties
Molecular Formula |
C10H8BrNO |
|---|---|
Molecular Weight |
238.08 g/mol |
IUPAC Name |
4-bromo-2-ethenyl-3H-isoindol-1-one |
InChI |
InChI=1S/C10H8BrNO/c1-2-12-6-8-7(10(12)13)4-3-5-9(8)11/h2-5H,1,6H2 |
InChI Key |
GDUQKYHUOGSEOB-UHFFFAOYSA-N |
Canonical SMILES |
C=CN1CC2=C(C1=O)C=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,4-difluorophenyl)-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methylacetamide;hydrochloride](/img/structure/B13852713.png)
![(Z)-4-[4-[4-(Hydroxydiphenylmethyl)-1-piperidinyl]-1-buten-1-yl]-alpha,alpha-dimethyl-benzeneacetic Acid](/img/structure/B13852714.png)
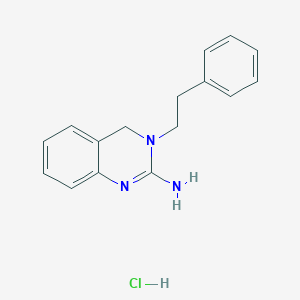
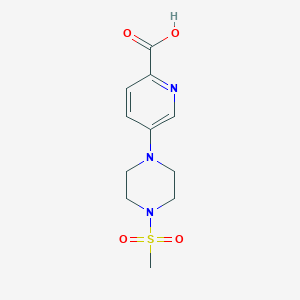
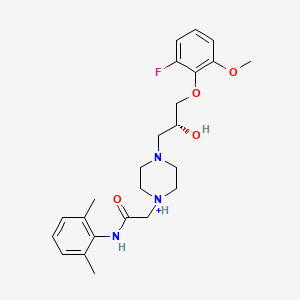
![[(E,1R,2R)-1-[(2S,5S,11S,14S,17S,26S,29S,32S)-5-ethyl-1,7,16,20,23,25,28,31-octamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-2-methylhex-4-enyl] acetate](/img/structure/B13852741.png)
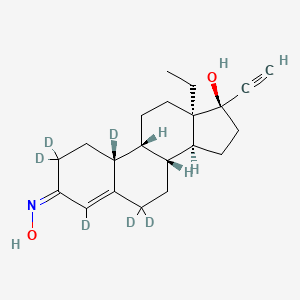
![3-[4-(Aminomethyl)benzyloxy] Thalidomide SF-1-088](/img/structure/B13852746.png)
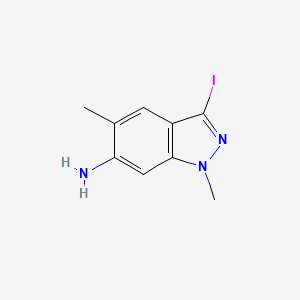
![Tert-butyl 4-[(diaminomethylideneamino)methyl]piperidine-1-carboxylate](/img/structure/B13852755.png)
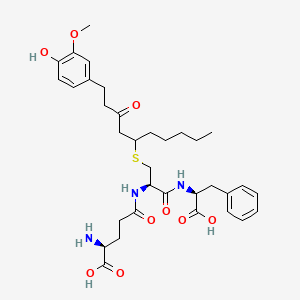
![1-[3-(Bromomethyl)phenyl]piperidine](/img/structure/B13852767.png)
![5-Acetyl-2-[(3-methoxyphenyl)methyl]pyrazole-3-carboxamide](/img/structure/B13852775.png)
